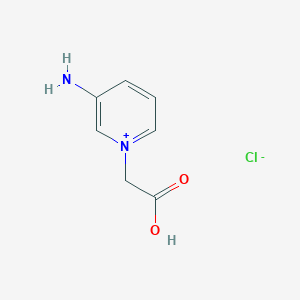
3-Amino-1-(carboxymethyl)pyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(carboxymethyl)pyridin-1-ium chloride is an organic compound with the molecular formula C7H8ClNO2. It is a pyridinium salt, which means it contains a positively charged pyridine ring. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(carboxymethyl)pyridin-1-ium chloride typically involves the reaction of pyridine with formaldehyde and hydrogen chloride. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ammonia. The reaction conditions usually involve moderate temperatures and the use of solvents such as methanol or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The raw materials, pyridine, formaldehyde, and hydrogen chloride, are fed into the reactor, and the product is continuously collected and purified.
化学反応の分析
Types of Reactions
3-Amino-1-(carboxymethyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Amino derivatives of pyridine.
Substitution: Various substituted pyridinium salts.
科学的研究の応用
3-Amino-1-(carboxymethyl)pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in esterification and nucleophilic substitution reactions.
Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-Amino-1-(carboxymethyl)pyridin-1-ium chloride involves its interaction with cellular components. In biological systems, the compound can interact with enzymes and proteins, leading to the inhibition of their activity. For example, it can inhibit the activity of cholinesterase enzymes, which are involved in the breakdown of neurotransmitters. This inhibition can lead to an accumulation of neurotransmitters, affecting nerve signal transmission.
類似化合物との比較
Similar Compounds
1-(Carboxymethyl)pyridinium chloride: Similar in structure but lacks the amino group.
Pyridine N-oxide: An oxidized form of pyridine with different reactivity.
N-Methylpyridinium chloride: Contains a methyl group instead of a carboxymethyl group.
Uniqueness
3-Amino-1-(carboxymethyl)pyridin-1-ium chloride is unique due to the presence of both an amino group and a carboxymethyl group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, its ability to form stable salts makes it useful in various applications, from catalysis to medicinal chemistry.
特性
分子式 |
C7H9ClN2O2 |
|---|---|
分子量 |
188.61 g/mol |
IUPAC名 |
2-(3-aminopyridin-1-ium-1-yl)acetic acid;chloride |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-6-2-1-3-9(4-6)5-7(10)11;/h1-4H,5,8H2;1H |
InChIキー |
YSRRVZLTGQYZAP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C[N+](=C1)CC(=O)O)N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


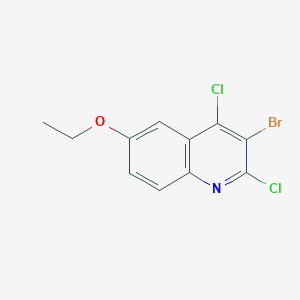
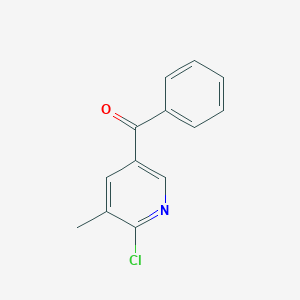
![methyl 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15228538.png)
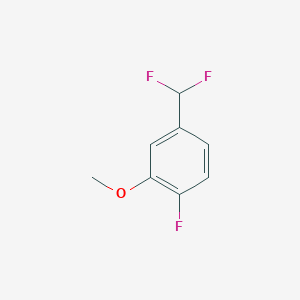
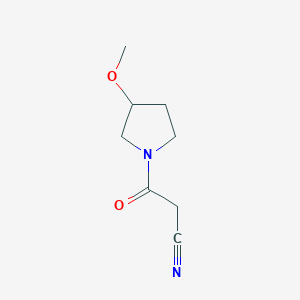
![2-Chlorofuro[2,3-d]pyrimidin-4-amine](/img/structure/B15228548.png)

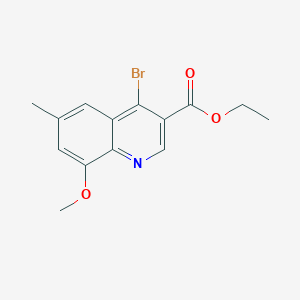

![4-Chloro-1-iodoimidazo[1,2-a]quinoxaline](/img/structure/B15228600.png)
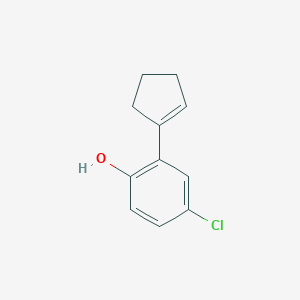

![Ethyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B15228608.png)
![2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B15228610.png)
